2-[(4-Iodophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4-Iodophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C15H13IN4O3. This compound is notable for its unique structure, which includes both an iodophenyl and a nitrophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method begins with the reaction of 4-iodoaniline with acetohydrazide under controlled conditions to form 2-[(4-Iodophenyl)amino]acetohydrazide. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a suitable catalyst to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Iodophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
2-[(4-Iodophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Iodophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s iodophenyl and nitrophenyl groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- 2-[(4-Chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- 2-[(4-Fluorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
Uniqueness
Compared to its analogs, 2-[(4-Iodophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom’s larger size and higher atomic number compared to bromine, chlorine, and fluorine can lead to different steric and electronic effects, making this compound particularly interesting for further study.
Properties
Molecular Formula |
C15H13IN4O3 |
---|---|
Molecular Weight |
424.19 g/mol |
IUPAC Name |
2-(4-iodoanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13IN4O3/c16-12-4-6-13(7-5-12)17-10-15(21)19-18-9-11-2-1-3-14(8-11)20(22)23/h1-9,17H,10H2,(H,19,21)/b18-9+ |
InChI Key |
PJPNNMWLOSPMDM-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=CC=C(C=C2)I |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CNC2=CC=C(C=C2)I |
Origin of Product |
United States |
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